Dimethyl phthalate-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(trideuteriomethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCNGHVCWTJSM-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85448-30-2 | |
| Record name | 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodological Advancements Utilizing Dimethyl D6 Phthalate
Analytical Chemistry Applications of Dimethyl-d6 Phthalate (B1215562) as an Internal Standard
Dimethyl-d6 phthalate serves as an ideal internal standard in mass spectrometry-based techniques due to its chemical and physical similarity to its non-deuterated counterpart, dimethyl phthalate (DMP). ontosight.aimedchemexpress.com By introducing a known quantity of DMP-d6 into a sample prior to analysis, variations in sample preparation, injection volume, and instrument response can be effectively normalized. This ensures that the calculated concentration of the target analyte is accurate and reproducible.
Mass Spectrometry-Based Quantification Techniques for Phthalate Metabolites and Parent Compounds
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern phthalate analysis. The use of deuterated internal standards like DMP-d6 is crucial for achieving the high levels of accuracy and precision required, especially when dealing with trace-level concentrations in complex environmental and biological samples. nih.govoiv.int
Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile organic compounds, including many phthalates. Stable isotope dilution analysis using deuterated standards, such as DMP-d4, is a recognized method for the determination of phthalates in various matrices, including wine and indoor air. nih.govoiv.intjst.go.jp In this approach, a known amount of the deuterated analog is added to the sample at the beginning of the analytical procedure. The ratio of the response of the native analyte to its labeled internal standard is then used for quantification. This corrects for any loss of analyte during sample extraction and cleanup, as well as for variations in instrument performance.
For instance, in the analysis of wine, deuterated phthalates have been shown to enable matrix-error free determinations, leading to recovery values around 100%. nih.gov The International Organisation of Vine and Wine (OIV) has established a method for the determination of phthalates in wine using GC-MS with deuterated internal standards, including DMP-d4. oiv.intoiv.int This method specifies the use of specific quantification and qualifier ions for each phthalate and its deuterated homologue in both single ion monitoring (SIM) and multiple reaction monitoring (MRM) modes. oiv.int
A study on the determination of phthalates in coffee brew also utilized a GC-MS method with deuterated internal standards to ensure accurate quantification. nih.gov The use of these standards helps to correct for instrumental drift and other variations that can occur during the analysis. nih.gov
Table 1: Example of Analytes and their Deuterated Internal Standards in GC-MS Analysis
| Analyte | Deuterated Internal Standard |
| Dimethyl phthalate (DMP) | Dimethyl phthalate-d4 (DMP-d4) |
| Diethyl phthalate (DEP) | Diethyl phthalate-d4 (DEP-d4) |
| Di-n-butyl phthalate (DBP) | Di-n-butyl phthalate-d4 (DBP-d4) |
| Benzyl butyl phthalate (BBP) | Benzyl butyl phthalate-d4 (BBP-d4) |
| Di(2-ethylhexyl) phthalate (DEHP) | Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) |
This table provides examples of commonly analyzed phthalates and their corresponding deuterated internal standards used in GC-MS methods. oiv.intoiv.int
For less volatile and more polar phthalate metabolites, as well as for the parent compounds in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. sciex.comwaters.comrsc.org The high selectivity and sensitivity of LC-MS/MS, particularly when operated in the multiple reaction monitoring (MRM) mode, allow for the detection and quantification of phthalates at very low concentrations. sciex.com
The use of deuterated internal standards like DMP-d6 is critical in LC-MS/MS analysis to compensate for matrix effects, which are a common challenge in complex samples such as urine, blood, and food products. waters.comrsc.org Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification if not properly addressed. By using a co-eluting deuterated internal standard, these effects can be effectively normalized.
A study on the determination of 18 phthalate metabolites in human urine utilized an HPLC-MS/MS method with a core-shell column for rapid separation. rsc.org This method achieved low method detection limits, in the range of 0.03–1.4 ng mL−1, demonstrating the sensitivity of the technique when combined with appropriate internal standards. rsc.org Similarly, a fast and sensitive LC-MS/MS method was developed for the analysis of 22 phthalates in food and beverages, highlighting the importance of selective MS/MS detection to overcome challenges such as chemical background and matrix interferences. sciex.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites and for confirming the elemental composition of known compounds. nih.govresearchgate.netnih.gov In the context of phthalate analysis, HRMS can be used in conjunction with isotope tracing strategies to elucidate metabolic pathways.
By exposing a biological system to a phthalate labeled with a stable isotope, such as deuterium (B1214612) in DMP-d6, researchers can track the metabolic fate of the compound. The mass shift introduced by the deuterium label allows for the clear differentiation of the metabolites of the administered phthalate from endogenous compounds in the complex biological matrix. nih.gov This approach is particularly powerful for identifying novel metabolites and for understanding the biotransformation processes of phthalates in the body.
The development of advanced data processing tools has further enhanced the capabilities of HRMS in metabolite identification. nih.gov These tools can automatically detect and identify signals corresponding to potential metabolites based on their accurate mass and isotopic patterns.
Quality Assurance and Quality Control Protocols in Phthalate Analytical Procedures Employing Deuterated Standards
The use of deuterated standards like DMP-d6 is a fundamental component of robust quality assurance and quality control (QA/QC) protocols in phthalate analysis. These protocols are essential for ensuring the reliability and comparability of data generated by different laboratories.
The establishment of accurate calibration curves is a critical step in any quantitative analytical method. In phthalate analysis using mass spectrometry, calibration curves are typically constructed by plotting the ratio of the peak area of the native analyte to the peak area of its deuterated internal standard against the concentration of the analyte. jst.go.jpresearchgate.net
The use of an internal standard helps to correct for variations in instrument response and ensures the linearity of the calibration curve over a defined concentration range. jst.go.jpshimadzu.com For example, in a method for determining phthalates in indoor air, good linearity (R2 > 0.98) was obtained for all analytes when using deuterium-labeled phthalates as internal standards. jst.go.jp Similarly, in the analysis of e-liquids, calibration curves for various phthalates showed good linearity with correlation coefficients all above 0.998. shimadzu.com
Validation of the calibration curve involves assessing its linearity, range, and the goodness of fit, often evaluated by the coefficient of determination (R²). jst.go.jpresearchgate.netshimadzu.com The acceptance criteria for these parameters are typically defined in standard methods, such as those from the U.S. Environmental Protection Agency (EPA). shimadzu.com
Table 2: Illustrative Data for Calibration Curve Validation
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| Dimethyl phthalate | 0.01 - 50 | 0.996 |
| Diethyl phthalate | 0.02 - 1.00 | > 0.998 |
| Di-n-butyl phthalate | 0.2 - 10.0 | > 0.98 |
This table presents hypothetical yet representative data illustrating the typical performance of calibration curves for phthalate analysis using deuterated internal standards. The data is based on findings from various analytical studies. jst.go.jpshimadzu.comshimadzu.com
Assessment of Analytical Recovery and Mitigation of Matrix Effects
The use of Dimethyl-d6 phthalate is instrumental in assessing and correcting for the loss of analyte during sample preparation and analysis, a process known as analytical recovery. In complex matrices such as wastewater or biological fluids, other co-existing substances can interfere with the detection of the target analyte, a phenomenon referred to as the matrix effect. sepscience.comut.ee Isotope-labeled internal standards like Dimethyl-d6 phthalate are added to samples at a known concentration before any extraction or cleanup steps. sepscience.com Because the deuterated standard behaves almost identically to the non-labeled analyte throughout the entire analytical procedure, any losses or signal suppression/enhancement will affect both compounds similarly. sepscience.comut.ee By measuring the final signal of Dimethyl-d6 phthalate and comparing it to its initial concentration, a recovery percentage can be calculated. This factor is then used to correct the measured concentration of the native dimethyl phthalate, thereby providing a more accurate quantification.
For instance, in the analysis of various environmental and biological samples, matrix-based calibration curves are often employed. sepscience.com This involves spiking a blank matrix with known concentrations of the analyte and the internal standard to create a calibration curve that accounts for the matrix-induced signal suppression or enhancement. sepscience.com This approach has been shown to improve the accuracy of quantification for a wide range of compounds, including phthalates. sepscience.commdpi.com
Studies have demonstrated that without such correction, the recovery of phthalates from complex samples can be highly variable. For example, in the analysis of endocrine-disrupting chemicals in environmental matrices, solid-phase extraction (SPE) recoveries ranged from 49% to 140% for liquid samples and 11% to 186% for solid samples, highlighting the necessity of internal standards for accurate quantification. nih.gov Similarly, in the analysis of phthalates in rice samples, a validated UHPLC-MS/MS method reported accuracy (trueness) values ranging from 90.0% to 117.8%, with the use of internal standards being a key component of the methodology. mdpi.com
Establishment of Method Detection Limits and Quantification Limits in Environmental and Biological Matrices
The establishment of reliable method detection limits (MDLs) and method quantification limits (MQLs) is fundamental for any analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the MQL is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. epa.gov Dimethyl-d6 phthalate plays a significant role in determining these limits for dimethyl phthalate in various environmental and biological matrices.
By using an internal standard like Dimethyl-d6 phthalate, the analytical noise and variability at low concentrations can be effectively managed, leading to lower and more reliable detection and quantification limits. For example, an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) developed for the detection of dimethyl phthalate in environmental water samples reported a detection limit of 0.01 ng/mL. nih.gov In another study focusing on a multi-residue analysis of endocrine disruptors, method quantification limits for the majority of compounds did not exceed 1 ng L−1 in liquid samples and were below 2 ng g−1 in solid samples. nih.gov
The table below provides examples of MDLs and MQLs for dimethyl phthalate and other phthalates in different matrices, often achieved through methods employing isotope dilution with standards like Dimethyl-d6 phthalate.
| Matrix | Analyte | Method | MDL/LOD | MQL/LOQ | Reference |
| Water | Dimethyl phthalate | ic-ELISA | 0.01 ng/mL | - | nih.gov |
| Tap Water | Diethyl phthalate, Dibutyl phthalate, Butylbenzyl phthalate, Diethylhexyl phthalate | UPLC-ESI-MS/MS | 0.32-0.54 ng mL-1 | - | nih.gov |
| Rice | Dimethyl phthalate, Di-n-butyl phthalate, Benzyl butyl phthalate, Di-n-octyl phthalate, Di-(2-ethyl hexyl) phthalate, Mono-butyl phthalate | UHPLC-MS/MS | 0.017-0.12 mg/kg | - | mdpi.com |
| Workplace Air | Dimethyl phthalate, Diethyl phthalate, Diallyl phthalate, Diisobutyl phthalate, Dibutyl phthalate, Benzyl butyl phthalate, Dicyclohexyl phthalate, bis(2‐ethylhexyl) phthalate, bis(2‐propylheptyl) phthalate | GC-MS | - | 0.015-0.096 mg/m³ | researchgate.net |
Biomonitoring Strategies Employing Dimethyl-d6 Phthalate and its Metabolites
Biomonitoring studies are essential for assessing human exposure to environmental chemicals like phthalates. mdpi.com Dimethyl-d6 phthalate and its corresponding labeled metabolites are invaluable tools in these studies, particularly in the context of isotope dilution mass spectrometry.
Human Exposure Assessment through Urinary Metabolite Analysis Using Isotope Dilution
Human exposure to phthalates is most accurately assessed by measuring their metabolites in urine. nih.govnih.govnih.gov This approach is preferred over measuring the parent compounds in environmental media because it provides a measure of the internal dose, accounting for all routes of exposure, including ingestion, inhalation, and dermal absorption. nih.govnih.gov Isotope dilution mass spectrometry, using labeled internal standards like Dimethyl-d6 phthalate and its labeled metabolites, is the gold standard for quantifying urinary phthalate metabolites. nih.gov
The process involves adding a known amount of the labeled internal standard to a urine sample. After sample preparation, the ratio of the unlabeled (native) metabolite to the labeled internal standard is measured using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This ratio is then used to calculate the concentration of the native metabolite in the original sample. This method corrects for any variability in extraction efficiency and instrument response, ensuring high accuracy and precision. sepscience.com
Assessment of Phthalate Body Burden in Diverse Human Populations and Cohorts
Numerous large-scale biomonitoring studies have utilized isotope dilution methods to assess the phthalate body burden in various populations. nih.govdiva-portal.orgescholarship.org These studies consistently show that exposure to phthalates is widespread. mdpi.comescholarship.org For example, the National Health and Nutrition Examination Survey (NHANES) in the United States has provided extensive data on phthalate exposure in the general population, revealing that some phthalate metabolites are detectable in more than 75% of the population. escholarship.orgharvard.edu
Studies have also investigated phthalate body burdens in specific cohorts, such as pregnant women, children, and individuals with certain occupations, to identify vulnerable populations and significant exposure sources. nih.govdiva-portal.orgescholarship.org For instance, research has shown that children often have higher exposures to some phthalates than adults. mdpi.com A study on a Norwegian population found that factors like age, smoking, and the use of personal care products can influence plasticizer exposure. diva-portal.orgdiva-portal.org
The following table summarizes findings from various studies on phthalate body burden in different populations.
| Population | Phthalate Metabolites Measured | Key Findings | Reference |
| U.S. General Population (NHANES) | Metabolites of various phthalates | Widespread exposure, with some metabolites detected in >75% of the population. escholarship.orgharvard.edu | escholarship.orgharvard.edu |
| Norwegian Adults | Metabolites of phthalates and alternative plasticizers | Age, smoking, and use of personal care products are potential contributors to exposure. diva-portal.orgdiva-portal.org | diva-portal.orgdiva-portal.org |
| U.S. Population | Metabolites of di-(2-ethylhexyl) phthalate (DEHP) and diethyl phthalate (DEP) | DEHP metabolites associated with poultry consumption; monoethyl phthalate (metabolite of DEP) associated with vegetable consumption. nih.gov | nih.gov |
| Pregnant Women (Mexico) | Monoethyl phthalate (MEP), and other phthalate metabolites | MEP was the metabolite with the highest concentrations. nih.gov | nih.gov |
Investigations of Maternal and Fetal Phthalate Exposure Pathways and Biomarkers
Maternal exposure to phthalates during pregnancy is of particular concern due to the potential for adverse effects on fetal development. nih.govnih.gov Phthalates can cross the placenta, and their metabolites have been detected in amniotic fluid, cord blood, and meconium. nih.govharvard.edu Biomonitoring studies in pregnant women, often employing isotope dilution techniques, are crucial for understanding in utero exposure. harvard.edunih.govnih.gov
Research has shown that maternal urinary concentrations of phthalate metabolites can be associated with various factors. For example, a study of pregnant women in New York City found detectable levels of several phthalate metabolites in both maternal and newborn urine. harvard.edu Another study involving Mexican-American mothers and children found that monoethyl phthalate (MEP) was the most abundant metabolite in maternal urine during pregnancy. nih.gov A recent study in Saudi Arabia found that exposure to six phthalates was consistently high across all three trimesters of pregnancy. nih.gov
These studies often rely on the precise measurement of phthalate metabolites, a task for which Dimethyl-d6 phthalate and other labeled standards are essential.
Monitoring of Occupational and Environmental Phthalate Exposure Levels
Occupational and environmental monitoring helps to identify specific sources of phthalate exposure and to assess the effectiveness of control measures. nih.govosha.gov In workplace settings, air monitoring can be used to determine the concentration of phthalates to which workers are exposed. researchgate.netosha.gov For example, a validated method for determining nine different phthalates in workplace air uses gas chromatography-mass spectrometry (GC-MS). researchgate.net
In the broader environment, phthalates are ubiquitous, found in indoor air, dust, water, and soil. researchgate.netepa.gov Monitoring these environmental compartments provides insight into the primary pathways of human exposure. epa.gov For instance, diet is considered a major source of exposure to high-molecular-weight phthalates. mdpi.comnih.gov Indoor air and dust are also significant non-food sources of exposure. epa.gov The accurate quantification of phthalates in these diverse and often complex matrices is greatly facilitated by the use of isotope-labeled internal standards like Dimethyl-d6 phthalate. nih.gov
Environmental Monitoring and Source Apportionment Methodologies Utilizing Deuterated Phthalates
The ubiquitous nature of phthalate esters in consumer goods and industrial applications has led to their widespread distribution in the environment. frontiersin.orgfrontiersin.org Accurate measurement of these compounds in various environmental matrices is crucial for understanding their fate and transport. Deuterated phthalates, such as Dimethyl-d6 phthalate, serve as ideal internal standards in analytical methodologies, significantly enhancing the accuracy and reliability of quantification. medchemexpress.comsrce.hr The use of stable isotope-labeled standards is a critical component of robust methods for environmental monitoring and source apportionment, as they mimic the chemical behavior of the target analytes during sample preparation and analysis, correcting for losses and matrix effects. srce.hrmdpi.com
Tracing Phthalate Contamination Sources in Aquatic and Terrestrial Ecosystems
Identifying the origins of phthalate pollution is a primary objective of environmental monitoring. Phthalates enter ecosystems through various pathways, including industrial and wastewater treatment plant effluents, runoff from agricultural and urban areas, and leaching from landfills and waste disposal sites. frontiersin.org Tracing these contamination sources requires highly accurate and sensitive analytical methods capable of detecting low concentrations of specific phthalate esters in complex samples like water, soil, and sediment.
Dimethyl-d6 phthalate is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods to ensure the precise quantification of its non-deuterated counterpart, Dimethyl phthalate (DMP), and other phthalates. mdpi.comwa.gov Because low-molecular-weight phthalates like DMP can be volatile, the use of a deuterated internal standard is essential to account for any analyte loss during the sample extraction and concentration steps. mdpi.com This accuracy is paramount when comparing phthalate profiles from various locations to pinpoint pollution sources.
Research studies have identified a range of phthalates in diverse environmental compartments. For instance, Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP) are frequently detected in both aquatic sediments and waters. frontiersin.orgfrontiersin.org By accurately quantifying the concentrations of these individual phthalates, researchers can create a chemical fingerprint of the contamination, which can then be matched to the profiles of potential sources, such as specific industrial effluents or types of plastic waste. ifremer.fr A study of children's products, for example, utilized Dimethyl phthalate-d6 as an internal surrogate to ensure the accuracy of their phthalate measurements, a technique directly applicable to environmental source tracking. wa.gov
Table 1: Common Phthalates Detected in Environmental Samples
| Phthalate Ester | Abbreviation | Commonly Found In |
|---|---|---|
| Dimethyl phthalate | DMP | Aquatic Sediments, River Water, Marine Water |
| Diethyl phthalate | DEP | Aquatic Sediments, River Water, Marine Water |
| Dibutyl phthalate | DBP | Aquatic Sediments, River Water, Marine Water, Soil |
| Di(2-ethylhexyl) phthalate | DEHP | Aquatic Sediments, River Water, Marine Water, Soil |
| Benzyl butyl phthalate | BBP | Aquatic Sediments, River Water |
| Diisononyl phthalate | DiNP | Surface Water |
Monitoring Environmental Release and Distribution Patterns of Phthalate Esters
Understanding the environmental release and subsequent distribution of phthalate esters is critical for assessing their environmental fate. Phthalates are not chemically bound to the polymer matrix in plastics and can therefore be released into the environment throughout a product's life cycle. nih.gov Monitoring programs are essential to determine the concentrations of these contaminants in the air, water, and soil, and to understand how they move between these compartments. nih.gov
The use of Dimethyl-d6 phthalate as an internal standard is a cornerstone of advanced analytical methods for monitoring phthalate distribution. In a typical workflow, a known quantity of Dimethyl-d6 phthalate is added to an environmental sample at the beginning of the preparation process. wa.gov During extraction, cleanup, and analysis by GC-MS, any loss of the target phthalates will be mirrored by a proportional loss of the deuterated standard. mdpi.com This allows for a highly accurate calculation of the initial concentration of the contaminants in the sample.
This methodological approach has been used to determine phthalate concentrations in a wide array of environmental settings. Studies have reported phthalate concentrations ranging from trace levels (μg/L) to higher concentrations in river water, marine environments, and wastewater effluents. frontiersin.orgscispace.com For example, concentrations of total measured phthalates in the U-Tapao Canal in Thailand were found to range from 1.44 to 12.08 µg/L. nih.gov The ability to generate such precise data is fundamental to tracking the distribution patterns of phthalates from their points of release into the wider environment and for evaluating the effectiveness of measures aimed at reducing phthalate pollution.
Table 2: Application of Deuterated Standards in Phthalate Analysis
| Methodological Step | Role of Dimethyl-d6 Phthalate (or other deuterated PAEs) | Analytical Technique | Reference |
|---|---|---|---|
| Quantification | Used as an internal surrogate for accurate measurement. | Gas Chromatography/Mass Spectrometry (GC/MS) | wa.gov |
| Correction for Analyte Loss | Accounts for losses of volatile phthalates during sample preparation. | Gas Chromatography (GC) | mdpi.com |
| Increased Accuracy and Sensitivity | Avoids matrix effects compared to other calibration methods. | Gas Chromatography-Mass Spectrometry (GC-MS) | srce.hr |
Environmental Fate and Transformation Studies of Dimethyl Phthalate Assisted by Deuterated Analogs
Abiotic Degradation Pathways of Dimethyl Phthalate (B1215562) in Environmental Systems
The breakdown of dimethyl phthalate in the environment can occur through non-biological processes, primarily driven by light and water. Understanding the mechanisms and kinetics of these abiotic degradation pathways is essential for predicting the environmental fate of this common pollutant.
Photolytic Transformation Processes and Kinetics
Photolysis, the decomposition of molecules by light, is a significant abiotic degradation pathway for dimethyl phthalate. When exposed to sunlight, particularly ultraviolet (UV) radiation, DMP can undergo transformation. Studies have shown that the photodegradation of DMP can proceed through various mechanisms, including the cleavage of the C-O bond and reactions involving radical species. The half-life of DMP under simulated sunlight in aqueous environments can be on the order of days to weeks, depending on the specific conditions.
The use of deuterated analogs like dimethyl-d6 phthalate is instrumental in photolytic studies. DMP-d6 can be used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis to accurately quantify the diminishing concentration of DMP over time, thus allowing for precise kinetic modeling of the degradation process. wa.gov While direct studies detailing the use of DMP-d6 to trace photolytic intermediates of DMP are not widely available, the principle of using isotopically labeled compounds to elucidate reaction pathways is a well-established practice in environmental chemistry.
Table 1: Photodegradation of Dimethyl Phthalate under Different Conditions
| Condition | Catalyst | Half-life | Reference |
|---|---|---|---|
| Simulated Sunlight (aqueous) | None | 19.2 days | frontiersin.org |
| UV/TiO2 | Titanium Dioxide | 90 min (93.03% removal) | frontiersin.orgmedchemexpress.com |
Hydrolytic Degradation Mechanisms and Environmental Conditions
Hydrolysis is another key abiotic process that contributes to the breakdown of dimethyl phthalate in the environment. This reaction involves the cleavage of the ester bonds in the DMP molecule by water, leading to the formation of monomethyl phthalate (MMP) and methanol. The rate of hydrolysis is significantly influenced by environmental factors such as pH and temperature. Generally, hydrolysis is slow under neutral pH conditions but is accelerated in the presence of acids or bases. The hydrolysis half-life of DMP in the natural environment is estimated to be around 3 years, indicating its relative persistence in the absence of other degradation mechanisms. acs.org
In laboratory studies investigating hydrolytic degradation, dimethyl-d6 phthalate serves as an excellent internal standard for quantifying the rate of DMP disappearance and the appearance of its primary metabolite, MMP. This allows for the development of accurate kinetic models that can predict the rate of hydrolysis under various environmental scenarios.
Biotic Degradation Mechanisms of Dimethyl Phthalate
The primary route for the removal of dimethyl phthalate from the environment is through biodegradation by microorganisms. A wide variety of bacteria and fungi have been identified that can utilize DMP as a source of carbon and energy, breaking it down into less harmful substances.
Microbial Biodegradation under Aerobic Conditions and Identified Bacterial Species
Under aerobic conditions, many bacterial species have been shown to efficiently degrade dimethyl phthalate. The initial step in the aerobic biodegradation of DMP is the hydrolysis of the ester bonds by enzymes called esterases, which results in the formation of monomethyl phthalate (MMP) and subsequently phthalic acid. researchgate.net The phthalic acid is then further metabolized through ring cleavage and enters central metabolic pathways.
Numerous bacterial genera have been identified with the ability to degrade DMP, including Bacillus, Pseudomonas, Rhodococcus, and Achromobacter. rsc.orgcmu.ac.th The efficiency of degradation can vary depending on the bacterial strain and environmental conditions such as pH, temperature, and the concentration of DMP.
Table 2: Bacterial Species Involved in Aerobic Biodegradation of Dimethyl Phthalate
| Bacterial Species | Optimal pH | Optimal Temperature (°C) | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Bacillus thuringiensis | 7.0 | 30 | 99% of 400 mg/L | rsc.org |
| Achromobacter sp. M1 | 7.0 | 30 | >99% | cmu.ac.th |
| Pseudomonas sp. M2 | 7.0 | 30 | >99% | cmu.ac.th |
Anaerobic Transformation Processes in Sediments and Anaerobic Environments
In the absence of oxygen, such as in sediments and certain wastewater treatment systems, dimethyl phthalate can also undergo anaerobic biodegradation. The degradation pathway under anaerobic conditions also begins with the de-esterification of DMP to monomethyl phthalate and then to phthalate. chiron.no Subsequently, the aromatic ring is broken down through a series of reactions, ultimately leading to the production of methane (B114726) and carbon dioxide.
Studies have shown that DMP can be effectively removed in anaerobic environments, although the rates of degradation may be slower than under aerobic conditions. Microbial consortia in anaerobic sludge have been demonstrated to completely transform DMP. researchgate.net
Identification of Microbial Degradation Products and Intermediates using Labeled Compounds
The use of isotopically labeled compounds, such as dimethyl-d6 phthalate, is a powerful technique for identifying the intermediate products of microbial degradation. By introducing DMP-d6 into a microbial culture, researchers can use techniques like GC-MS to trace the metabolic fate of the deuterated compound. The distinct mass-to-charge ratio of the deuterated intermediates allows for their unambiguous identification even in complex biological matrices.
While specific studies detailing the use of DMP-d6 to elucidate the entire microbial degradation pathway of DMP are not extensively documented in publicly available literature, the methodology is well-established. For instance, studies on other phthalates have successfully used deuterated analogs to track their breakdown products. Furthermore, DMP-d6 is widely used as an internal standard for the accurate quantification of DMP and its metabolites in environmental and biological samples, which is a critical component of degradation studies. wa.govmdpi.com The primary intermediates identified in the biodegradation of DMP are monomethyl phthalate and phthalic acid. researchgate.netrsc.org
Enzymatic Degradation Pathways of Phthalate Esters by Isolated Enzymes
The microbial breakdown of phthalate esters (PAEs) is a key process in their environmental degradation. This process is initiated by the enzymatic hydrolysis of the ester bonds. researchgate.netisotope.com In aerobic bacteria, the metabolism of phthalate esters typically begins with hydrolysis by esterases or hydrolases, which convert the diester into a monoester and then into phthalic acid, a central intermediate. nih.gov For example, research on Arthrobacter keyseri has detailed a catabolic pathway where phthalate is converted to protocatechuate, which is then further broken down into basic cellular components like pyruvate (B1213749) and oxaloacetate. nih.gov The initial enzymes in this pathway include phthalate 3,4-dioxygenase and 3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase. nih.gov
Fungi also play a significant role in degrading phthalates. Studies on a deep-sea filamentous fungus, Aspergillus versicolor, demonstrated its ability to degrade isomers of dimethyl phthalate, with phthalate esterase being the key enzyme for the initial hydrolysis. researchgate.net Similarly, freshwater cyanobacteria have been shown to effectively degrade DMP, with degradation rates influenced by factors such as temperature and pH. nih.gov In some cases, complete mineralization of phthalic acid to carbon dioxide and water occurs. isotope.com
The quantitative study of these degradation pathways and the determination of their kinetics rely on the precise measurement of the parent phthalate's decreasing concentration and the appearance of its metabolites over time. To achieve this, Dimethyl-d6 phthalate is often employed as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). medchemexpress.commdpi.com By adding a known amount of DMP-d6 to the sample at the beginning of the analysis, researchers can accurately quantify the concentration of the non-labeled DMP, thereby obtaining reliable data on the efficiency and mechanisms of enzymatic degradation.
Bioavailability and Bioaccumulation Research of Dimethyl Phthalate
Bioavailability refers to the fraction of a substance that is absorbed and becomes available at the site of action, while bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. epa.gov Phthalate esters are generally expected to be bioaccumulative based on their hydrophobicity; however, this potential is often limited by the organism's ability to metabolize them. medchemexpress.com
For Dimethyl Phthalate, which has a low octanol-water partition coefficient (log Kow), the potential for significant accumulation in tissues is considered unlikely. chiron.nocanada.ca Research indicates that DMP has a very low bioaccumulation potential in aquatic organisms, which is attributed to a high rate of biotransformation (metabolism) in these species. canada.canih.gov Studies have shown that the ability to metabolize phthalates increases with the trophic level, with fish generally showing a greater metabolic capability than invertebrates. medchemexpress.com While most data point to low bioaccumulation, some models have estimated a high bioaccumulation factor (BAF), suggesting that ingestion of fish could be a significant exposure source, warranting further investigation. epa.gov
The use of deuterated analogs is fundamental in modern pharmacokinetic research, which studies the absorption, distribution, metabolism, and excretion of chemicals. Stable isotope-labeled compounds like DMP-d6 can be used as tracers to follow the metabolic fate of the parent compound, providing highly accurate data for developing pharmacokinetic models. medchemexpress.comisotope.com
Uptake and Elimination Kinetics in Aquatic Organisms
The study of uptake and elimination kinetics provides critical data on how quickly an organism absorbs a chemical from its environment and how rapidly it removes it. Research on tilapia exposed to Dimethyl Phthalate revealed that water temperature significantly impacts these kinetics. acs.org At a higher temperature (28°C), the absorption of DMP was faster, and the elimination half-life was shorter compared to a lower temperature (18°C), indicating a more rapid turnover of the chemical in the fish's body. acs.org The time to reach the maximum concentration in plasma was dramatically shorter at the higher temperature. acs.org
In another study involving bluegill sunfish, a bioconcentration factor (BCF) of 57 was reported, with the concentration in the fish reaching a steady state with the water after seven days of exposure. chiron.no Conversely, studies on the terrestrial worm Eisenia fetida showed that DMP was apparently not taken up, which researchers suggested could be due to very rapid microbial and metabolic degradation. sigmaaldrich.com
The precise determination of these kinetic parameters requires robust analytical methods to measure DMP concentrations in various tissues like plasma and muscle over time. The use of Dimethyl-d6 phthalate as an internal standard is crucial for achieving the necessary accuracy and precision in these measurements, especially when dealing with low concentrations in complex biological samples. medchemexpress.commdpi.com
Table 1: Toxicokinetic Parameters of Dimethyl Phthalate (DMP) in Tilapia at Different Water Temperatures After a Single Oral Administration
This table is interactive. You can sort and filter the data.
| Parameter | 18°C | 28°C |
|---|---|---|
| Absorption Half-Life (t1/2ka) | 3.01 h | 0.020 h |
| Elimination Half-Life (t1/2β) | 57.62 h | 40.16 h |
| Time to Peak Concentration (Tp) | 13.51 h | 0.074 h |
| Peak Concentration (Cmax) | 0.76 µg/mL | 2.06 µg/mL |
| Area Under the Curve (AUC) | 74.77 µg·h/mL | 30.13 µg·h/mL |
Data sourced from a study on tilapia (Oreochromis niloticus × O. aureus). acs.org
Trophic Transfer and Food Chain Dynamics Investigations of Phthalates
Trophic transfer is the movement of contaminants through a food web. Pollutants that biomagnify show increasing concentrations at higher trophic levels. Research into the food chain dynamics of phthalates has consistently shown that they undergo trophic dilution, meaning their concentrations decrease at higher levels of the food web. mdpi.comacs.org
A study of a freshwater riverine food web found that all measured phthalates had a Trophic Magnification Factor (TMF) of less than 1, indicating trophic dilution. mdpi.comacs.org Another comprehensive study in a marine aquatic food web directly compared the behavior of various dialkyl phthalate esters (DPEs) to that of polychlorinated biphenyls (PCBs), a known biomagnifying contaminant class. acs.org The study found that while PCBs clearly biomagnified, low and intermediate molecular weight DPEs, including Dimethyl Phthalate, did not exhibit a significant trend with trophic position, and their Food-Web Magnification Factors (FWMFs) were not statistically different from 1. acs.org Higher molecular weight phthalates showed clear evidence of trophic dilution (FWMF < 1). acs.org These findings are consistent with the understanding that phthalates are readily metabolized by many organisms, which prevents their accumulation up the food chain. medchemexpress.commdpi.com
Table 2: Food-Web Magnification Factors (FWMF) for Selected Phthalate Esters in a Marine Aquatic Food Web
This table is interactive. You can sort and filter the data.
| Compound | Abbreviation | FWMF | 95% Confidence Interval | Trend |
|---|---|---|---|---|
| Dimethyl phthalate | DMP | 0.98 | 0.49 - 1.95 | No Magnification |
| Diethyl phthalate | DEP | 1.1 | 0.65 - 1.86 | No Magnification |
| Di-n-butyl phthalate | DnBP | 1.3 | 0.81 - 2.08 | No Magnification |
| Di(2-ethylhexyl) phthalate | DEHP | 0.48 | 0.32 - 0.73 | Trophic Dilution |
| Di-n-octyl phthalate | DnOP | 0.39 | 0.25 - 0.61 | Trophic Dilution |
Data sourced from a study of a marine aquatic food web. An FWMF > 1 indicates biomagnification, while an FWMF < 1 indicates trophic dilution. acs.org
Toxicological and Metabolic Investigations Leveraging Dimethyl D6 Phthalate
Metabolic Pathways and Biotransformation of Dimethyl Phthalate (B1215562) in Biological Systems
The biotransformation of Dimethyl Phthalate is a multi-step process involving initial hydrolysis followed by conjugation for excretion. DMP is rapidly metabolized in the body, primarily through enzymatic reactions in the intestinal mucosa and the liver. wikipedia.orgcpsc.gov
The primary metabolic pathway for Dimethyl Phthalate begins with a Phase I biotransformation, where it is hydrolyzed by esterase enzymes. This reaction cleaves one of the methyl ester groups, resulting in the formation of its primary metabolite, Monomethyl Phthalate (MMP). wikipedia.orgcpsc.govindustrialchemicals.gov.au Further hydrolysis of MMP can occur, yielding a secondary metabolite, Phthalic Acid (PA). wikipedia.orgindustrialchemicals.gov.aunih.gov
The use of stable isotope labeling, particularly with Dimethyl-d6 phthalate, is instrumental in unequivocally identifying these and other potential minor metabolites. nih.gov In these studies, a known quantity of the labeled compound is introduced into a biological system, and subsequent analysis by high-resolution mass spectrometry can selectively detect compounds that carry the deuterium (B1214612) label. This technique allows for the confident differentiation of true metabolites from the thousands of other endogenous molecules present in a biological sample. researchgate.net While MMP and PA are the most well-documented metabolites, advanced analytical methods, aided by isotope tracing, can also investigate the presence of secondary, oxidated metabolites, such as hydroxylated versions of the parent compound or its monoester. nih.govnih.gov
Table 1: Known Metabolites of Dimethyl Phthalate (DMP)
| Precursor Compound | Metabolite Name | Abbreviation | Metabolic Phase |
|---|---|---|---|
| Dimethyl Phthalate | Monomethyl Phthalate | MMP | Phase I |
| Monomethyl Phthalate | Phthalic Acid | PA | Phase I |
Following the initial Phase I hydrolysis, the primary metabolite, Monomethyl Phthalate (MMP), undergoes Phase II biotransformation. nih.gov The principal Phase II reaction for phthalate monoesters is glucuronidation, a process where glucuronic acid is attached to the metabolite. nih.govnih.gov This conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly increases the water solubility of the metabolite, which facilitates its efficient elimination from the body via the kidneys. nih.govnih.gov
The resulting conjugate, Monomethyl Phthalate Glucuronide, is then rapidly excreted in the urine. researchgate.net Studies in rats have quantified the excretion products following oral administration of DMP, with urine containing approximately 77.5% Monomethyl Phthalate, 14.4% Phthalic Acid, and 8.1% unchanged parent DMP. cpsc.govindustrialchemicals.gov.au The use of labeled tracers like DMP-d6 is critical for accurately determining these excretion fractions and studying the dynamics of glucuronidation, as it allows researchers to trace the path of a specific administered dose from entry to elimination. lu.se The efficiency of glucuronidation can vary between different phthalates; for more hydrophilic monoesters like MMP, a portion may be excreted in its free form without conjugation. nih.gov
Both in vivo and in vitro models have been employed to map the metabolic fate of DMP, with labeled precursors like ¹⁴C-DMP and DMP-d6 being essential to the accuracy of these investigations. invivochem.comcpsc.gov
In vivo studies, typically conducted in rodent models, have been fundamental in establishing the primary metabolic pathway and rapid excretion profile of DMP. wikipedia.orgcpsc.gov By administering labeled DMP, scientists can track its journey through the animal, quantifying its absorption, its appearance as metabolites in the bloodstream, and its eventual elimination in urine and feces. cpsc.govnih.gov
Pharmacokinetic and Toxicokinetic Modeling using Deuterated Phthalates as Tracers
Deuterated phthalates, such as DMP-d6, are invaluable tools for pharmacokinetic (PK) and toxicokinetic (TK) modeling. medchemexpress.cominvivochem.com These models describe the time course of a substance's movement into, through, and out of the body. The use of a deuterated tracer allows for the administration of a compound and precise measurement of its fate, forming the basis for robust and accurate models.
ADME studies define the disposition of a chemical within an organism. Isotope labeling is a cornerstone of modern ADME research.
Absorption: DMP is readily absorbed following oral administration and can also be absorbed through the skin. cpsc.govindustrialchemicals.gov.auindustrialchemicals.gov.au Studies using radiolabeled ¹⁴C-DMP have quantified dermal absorption rates in rats, showing that approximately 40% of an applied dose was absorbed over a seven-day period. cpsc.gov In vitro studies comparing human and rat skin have found that rat skin is significantly more permeable to DMP. industrialchemicals.gov.aunih.gov
Distribution: Following absorption, DMP and its metabolites are distributed to various tissues. However, clearance is rapid, and there is no evidence of significant accumulation in the body. cpsc.govindustrialchemicals.gov.au
Metabolism: As detailed previously, the dominant metabolic process is the rapid hydrolysis of DMP to its monoester, MMP, which occurs in the gut and liver. wikipedia.orgcpsc.gov
Excretion: The parent compound and its metabolites are cleared from the body quickly, with urinary excretion being the primary route of elimination. cpsc.govnih.govindustrialchemicals.gov.aueuropa.eu
Using a deuterated tracer like DMP-d6 allows for human exposure studies where the administered dose can be distinguished from ubiquitous background levels, providing clear data on human ADME processes. lu.se
A key outcome of pharmacokinetic studies is the determination of how long a substance remains in the body. For DMP, clearance is known to be rapid. cpsc.govnih.gov
Table 2: Pharmacokinetic Parameters for Dimethyl Phthalate (DMP)
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Elimination Half-Life | 1 - 3 hours | Rodents | Measured in blood. europa.eu |
| Elimination Half-Life | < 24 hours | Humans | General estimate for clearance from the body. mdpi.com |
| Dermal Absorption | ~40% over 7 days | Rats | Quantified using ¹⁴C-DMP. cpsc.gov |
| Urinary Excretion | Rapid | Humans, Rodents | Primary route of elimination for metabolites. cpsc.govnih.gov |
Mechanistic Toxicology of Dimethyl Phthalate and its Metabolites through Labeled Compound Studies
Investigations into the precise mechanisms by which Dimethyl Phthalate (DMP) exerts its toxic effects rely heavily on the ability to accurately measure the parent compound and its metabolic byproducts in biological systems. Dimethyl-d6 phthalate (DMP-d6) is instrumental in this context. medchemexpress.com When researchers expose cells, tissues, or whole organisms to DMP, they add a known quantity of DMP-d6 to the biological samples (e.g., urine, blood, or tissue homogenates) during analysis. Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can distinguish between the naturally occurring DMP and the labeled DMP-d6 based on their mass difference. This allows for the precise calculation of the concentration of DMP and its metabolites, correcting for any loss of the analyte during sample preparation and analysis. uq.edu.auepa.gov This methodological rigor is fundamental to understanding the dose-response relationships that underpin toxicological mechanisms.
Research into Endocrine Disrupting Potential and Associated Modes of Action
Dimethyl Phthalate is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems, potentially leading to adverse effects on reproductive health and development. nih.govauctoresonline.org Research in this area investigates how DMP and its primary metabolite, monomethyl phthalate (MMP), interact with hormone receptors and metabolic pathways. Studies have linked DMP exposure to impacts on both male and female reproductive functions. auctoresonline.orgindustrialchemicals.gov.au
The role of Dimethyl-d6 phthalate in this research is to ensure the analytical accuracy required to link exposure to effect. For instance, studies assessing the levels of DMP and other phthalates in human samples like milk, serum, or urine use isotope dilution mass spectrometry with deuterated internal standards to achieve high precision and sensitivity. nih.govnih.govresearchgate.net This allows researchers to establish correlations between the quantified levels of DMP metabolites and observed endocrine-related outcomes, such as altered hormone levels or reproductive abnormalities.
Table 1: Analytical Methods for Phthalate Metabolite Quantification in Endocrine Disruption Studies
| Study Focus | Analytes Measured | Analytical Method | Role of Labeled Standard | Sample Matrix | Reference |
| Endocrine Disruptors in Milk | DMP, DEP, DBP, BBP, DEHP, etc. | GC-MS | Internal Standard (Deuterated DEHP) | Whole Milk | nih.gov |
| EDCs in Infertile Women | MMP, MBzP, MEHP, MEHHP, BPA | GC-MS | Internal Standard | Human Plasma | researchgate.net |
| Phthalates & Oxidative Stress | MMP, MiBP, MnBP, MiNP, etc. | online-TurboFlow-LC–MS/MS | Isotope Dilution | Serum | nih.gov |
DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, BBP: Benzylbutyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, MMP: Monomethyl phthalate, MBzP: Monobenzyl phthalate, MEHP: Mono(2-ethylhexyl) phthalate, MEHHP: Mono-(2-ethyl-5-hydroxyhexyl) phthalate, BPA: Bisphenol A, MiBP: Monoiso-butyl phthalate, MnBP: Mono-n-butyl phthalate, MiNP: Monoiso-nonyl phthalate.
Studies on Oxidative Stress Induction and Cellular Apoptosis Mechanisms
Another significant mechanism of DMP toxicity involves the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov This can lead to cellular damage and trigger apoptosis, or programmed cell death. Studies have shown that DMP exposure can disrupt the integrity of cell membranes, alter the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and increase levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.govmdpi.com This cascade of events has been observed in various cell types, including human red blood cells and bacteria. nih.govmdpi.com
In these investigations, Dimethyl-d6 phthalate facilitates the accurate measurement of DMP concentrations that cause these effects. Researchers use analytical methods like LC-MS to quantify cellular changes and correlate them with specific DMP exposure levels. nih.gov By using isotope dilution with a labeled internal standard, the relationship between the dose of the toxicant and the oxidative stress response can be established with high confidence, which is crucial for elucidating the precise molecular pathways of DMP-induced cellular damage. nih.govtandfonline.com
Investigations into Gene Expression Profiling in Response to Phthalate Exposure
To understand the toxic effects of phthalates at a molecular level, scientists perform gene expression profiling (transcriptomics) and global metabolomic analyses. These studies reveal how exposure to substances like DMP can alter the expression of thousands of genes or change the metabolic fingerprint of a cell. nih.govacs.org For example, research has shown that exposure to certain phthalates can significantly alter the expression of genes involved in fetal testicular development. researchgate.net Other studies have identified changes in the placental methylome and transcriptome in women with high phthalate exposure, suggesting an epigenetic mechanism of action. nih.gov
The accuracy of these sophisticated "omics" studies depends on well-defined exposure conditions. Dimethyl-d6 phthalate, as an internal standard, is essential for the analytical methods used to confirm and quantify the exposure levels of the parent phthalate and its metabolites in the test system, whether it be cell culture media or biological tissues. uq.edu.aucore.ac.uk This precise quantification ensures that the observed changes in gene expression or metabolite profiles can be reliably linked to the specific phthalate exposure, providing a solid foundation for identifying new gene targets and molecular pathways affected by DMP.
Cumulative Effects of Phthalate Mixtures on Biological Systems and Related Toxicological Interactions
Humans are typically exposed to a mixture of different phthalates rather than a single compound. Therefore, a critical area of toxicology is understanding the cumulative effects of these mixtures. Research indicates that the combined exposure to multiple phthalates can lead to additive or synergistic toxic effects, particularly concerning antiandrogenic and reproductive outcomes. jst.go.jpepa.gov Assessing the risk from such mixtures requires methods that can simultaneously measure multiple phthalate metabolites in a single sample.
High-throughput methods, such as online solid-phase extraction coupled with isotope dilution-high performance liquid chromatography-tandem mass spectrometry (online SPE-HPLC-MS/MS), have been developed for this purpose. tandfonline.com In these complex analyses, a suite of isotopically labeled internal standards, including Dimethyl-d6 phthalate for the quantification of MMP (the metabolite of DMP), is indispensable. tandfonline.com These standards allow for the accurate and simultaneous quantification of numerous metabolites, which is necessary to calculate cumulative exposure indices (like a Hazard Index) and understand the toxicological interactions within the phthalate mixture. tandfonline.com
Table 2: Summary of Research Findings on Dimethyl Phthalate (DMP) Toxicology
| Toxicological Endpoint | Key Research Findings | Analytical Role of Labeled Compounds | Key References |
| Endocrine Disruption | DMP and its metabolite MMP interfere with hormone systems, affecting reproductive health. | Enables accurate quantification of DMP/MMP in biological samples to link exposure with endocrine effects. | auctoresonline.orgindustrialchemicals.gov.au |
| Oxidative Stress & Apoptosis | DMP induces reactive oxygen species (ROS), leading to cell membrane damage and programmed cell death. | Allows for precise measurement of DMP concentrations that trigger oxidative stress markers. | nih.govnih.govmdpi.com |
| Gene Expression | Exposure to DMP and other phthalates alters gene expression profiles related to development and placental function. | Confirms and quantifies exposure levels in "omics" studies to reliably link exposure to genetic/metabolic changes. | nih.govresearchgate.net |
| Cumulative Effects | Phthalate mixtures can have additive or synergistic antiandrogenic effects. | Essential for simultaneous quantification of multiple phthalate metabolites in mixture studies. | tandfonline.comjst.go.jp |
Advanced Research Perspectives and Future Directions
Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics) in Phthalate (B1215562) Research
The convergence of multiple "omics" disciplines—such as metabolomics and transcriptomics—is revolutionizing our ability to understand the subtle and complex impacts of phthalate exposure. By simultaneously analyzing changes in gene expression (transcriptomics) and the resulting shifts in metabolic profiles (metabolomics), researchers can construct a more complete picture of the biological perturbations caused by these compounds. nih.govnih.govmdpi.com For instance, studies have combined these approaches to reveal that phthalate exposure can lead to significant alterations in pathways related to the urea (B33335) cycle, choline (B1196258) metabolism, and fatty acid derangement. nih.govnih.gov
In such complex analyses, accurate quantification of the exposure agent is paramount. Dimethyl-d6 phthalate is employed as an internal standard to precisely measure the levels of dimethyl phthalate and its metabolites in biological samples. This precision is crucial for establishing robust correlations between specific exposure levels and the observed transcriptomic and metabolomic changes. nih.gov This integrated approach helps identify sensitive biomarkers of exposure and effect, moving beyond classical toxicity endpoints to a more mechanistic understanding of how phthalates impact health. nih.govresearchgate.net
Table 1: Application of Multi-Omics in Phthalate Research
| Omics Technique | Analyte Measured | Key Insights from Integration | Role of Deuterated Standards |
|---|---|---|---|
| Transcriptomics | mRNA levels (Gene Expression) | Identifies genes and pathways (e.g., hormone regulation, metabolism) affected by phthalate exposure. nih.gov | Ensures accurate correlation between exposure dose and gene expression changes. |
| Metabolomics | Small molecule metabolites (e.g., amino acids, lipids) | Reveals functional changes in metabolic pathways and identifies potential biomarkers of effect. nih.govnih.gov | Provides precise quantification of internal phthalate concentrations for dose-response modeling. nih.gov |
| Proteomics | Protein levels and modifications | Links gene expression changes to functional protein alterations, such as in the urea cycle. nih.gov | Validates exposure measurements used in studies correlating protein changes to phthalate levels. |
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Phthalate Quantification
The accurate detection of phthalates at trace levels in complex matrices like blood, urine, and environmental samples is a persistent analytical challenge. mdpi.com Continuous innovation in analytical instrumentation and methodologies is crucial for improving detection limits, sensitivity, and specificity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of phthalate analysis. mdpi.comnih.govresearchgate.net
Recent advancements focus on enhancing these platforms, for example, through the development of automated online liquid chromatography-gas chromatography (LC-GC-MS) systems that improve sample throughput and reduce contamination. mdpi.com Furthermore, high-resolution mass spectrometry (HRMS) offers superior mass accuracy, enabling more confident identification of phthalate metabolites and distinguishing them from interfering matrix components. nih.gov
In all these sophisticated methods, the use of isotope-labeled internal standards like Dimethyl-d6 phthalate is non-negotiable for achieving the highest quality data. mdpi.comresearchgate.net By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, researchers can correct for analyte loss during sample preparation and variations in instrument response. This isotope dilution mass spectrometry approach is considered the gold standard for precise and accurate quantification. nih.gov
Table 2: Advancements in Phthalate Analytical Techniques
| Analytical Technique | Key Advancement | Role of Dimethyl-d6 Phthalate (Isotope-Labeled Standard) |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Development of methods that eliminate the need for derivatization, simplifying the analytical process. nih.govresearchgate.net | Corrects for variability in injection volume and instrument response, ensuring high precision and accuracy. jst.go.jp |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the most appropriate and precise method for analyzing metabolites at very low concentrations in biological samples. nih.gov | Used in isotope dilution methods to provide the most accurate quantification by accounting for matrix effects and procedural losses. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy (<5 ppm deviation), allowing for the determination of the elemental composition of unknown metabolites. nih.gov | Facilitates the differentiation of the analyte signal from background noise and isobaric interferences, enhancing specificity. |
| Automated Online LC-GC-MS | Enables direct injection of filtered samples, reducing manual sample pretreatment and potential for contamination. mdpi.com | Serves as a reference point throughout the automated extraction, separation, and detection process to ensure quantitative accuracy. |
Application of In Silico Modeling and Predictive Toxicology for Phthalate Compounds and Their Deuterated Analogs
In silico, or computational, modeling has emerged as a powerful tool in toxicology and chemical risk assessment, offering a way to predict the potential hazards of chemicals without relying solely on animal testing. nih.govnih.gov For phthalates, methods like Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict toxicological properties, such as endocrine-disrupting potential, based on their molecular structure. researchgate.netyoutube.com These models can identify structural features that contribute to toxicity and can be used to screen new or less-studied phthalates. researchgate.net
Another key computational tool is Physiologically Based Pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. vt.edueu-parc.eunih.gov PBPK models are invaluable for extrapolating toxicity data across different species and exposure routes and for understanding how internal dose at a target tissue relates to external exposure. nih.gov
For deuterated analogs like Dimethyl-d6 phthalate, in silico models can be used to verify that the isotopic labeling does not significantly alter the compound's physicochemical properties or predicted biological interactions. This ensures their suitability as tracers and standards in toxicological studies. Data from experiments using these labeled compounds are also used to develop and validate the accuracy of PBPK models. vt.edu
Implications of Deuterated Phthalate Research for Regulatory Science and Human Health Risk Assessment
The data generated using deuterated phthalates as analytical standards have significant implications for regulatory science and the protection of human health. nih.govresearchgate.net Regulatory agencies rely on accurate human biomonitoring data to understand the extent of population-wide exposure to chemicals like phthalates and to conduct robust risk assessments. nih.gov The use of Dimethyl-d6 phthalate in isotope dilution mass spectrometry provides the high-quality, precise exposure data needed to establish or re-evaluate safety standards and regulatory limits for these compounds in consumer products, food, and the environment. ehn.orgraps.org
For example, large-scale biomonitoring studies that measure phthalate metabolites in urine are foundational to modern human health risk assessment. nih.gov The accuracy of these measurements is critically dependent on the use of isotope-labeled internal standards. The resulting data allows regulators to identify highly exposed populations, assess whether exposure levels exceed health-based guidance values, and evaluate the effectiveness of regulatory actions aimed at reducing exposure. nih.gov
Emerging Contaminants and the Continued Application of Isotope-Labeled Standards in Environmental and Health Research
The field of environmental science is continually faced with the challenge of identifying and assessing the risks of "emerging contaminants"—substances that are not currently regulated but may pose a risk to environmental or human health. nih.gov As certain phthalates are phased out due to health concerns, new plasticizers and other chemicals are introduced as replacements, which themselves may become emerging contaminants.
The analytical workflows developed for legacy pollutants are readily adaptable for these new challenges. The use of stable isotope-labeled standards, a practice refined through work with compounds like Dimethyl-d6 phthalate, is a cornerstone of this effort. alfa-chemistry.comccspublishing.org.cn Researchers can synthesize labeled versions of emerging contaminants to develop reliable and sensitive quantification methods. nih.govresearchgate.net This enables the tracking of these new chemicals in the environment, their detection in human samples, and the initial assessment of their potential for bioaccumulation and toxicity, demonstrating the enduring importance of this analytical strategy in safeguarding public and environmental health. alfa-chemistry.com
Q & A
Basic Research Questions
Q. How can dimethyl-d6 phthalate be synthesized with high isotopic purity for traceability in environmental or metabolic studies?
- Methodological Answer : Dimethyl-d6 phthalate is synthesized by substituting six hydrogen atoms in the methyl groups of dimethyl phthalate with deuterium. Key steps include:
- Deuterated Reagents : Use of deuterated methanol (CD3OD) in esterification reactions to ensure high isotopic enrichment (>99 atom% D) .
- Purification : Chromatographic techniques (e.g., HPLC with deuterated solvents) to isolate the isotopically pure product.
- Validation : Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to detect residual non-deuterated impurities .
Q. What analytical techniques are recommended for identifying and quantifying dimethyl-d6 phthalate in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer :
- GC-MS : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is optimal. Use deuterated internal standards (e.g., dimethyl-d10 phthalate) to correct for matrix effects .
- LC-HRMS : For polar metabolites, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provides accurate mass measurements (e.g., monoisotopic mass 200.0956) to distinguish isotopic patterns .
- Data Interpretation : Compare retention times and fragmentation patterns against reference libraries (e.g., NIST) and validate with synthetic standards .
Q. What are the critical safety protocols for handling dimethyl-d6 phthalate in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for procedures generating aerosols. Monitor airborne concentrations with NIOSH-approved detectors .
- Storage : Store at 0–6°C in airtight, labeled containers to prevent degradation .
Advanced Research Questions
Q. How does deuterium substitution in dimethyl-d6 phthalate influence its physicochemical properties compared to non-deuterated analogs?
- Methodological Answer :
-
Kinetic Isotope Effects (KIEs) : Deuterium reduces bond vibrational frequencies, altering reaction rates (e.g., hydrolysis or photodegradation). Measure KIEs using competitive experiments with isotopic mixtures .
-
Solubility and Partitioning : Deuterated compounds exhibit lower water solubility (log P increases by ~0.1–0.3 units) due to stronger C-D bonds. Use shake-flask methods or computational models (e.g., COSMO-RS) to quantify .
-
Thermal Stability : Assess via thermogravimetric analysis (TGA); deuterated esters show marginally higher decomposition temperatures (~2–5°C) .
Property Dimethyl Phthalate Dimethyl-d6 Phthalate Molecular Weight 194.18 g/mol 200.22 g/mol Log P (Octanol-Water) 1.60 1.72 Boiling Point 283°C 285–287°C Data Source
Q. What experimental strategies address discrepancies in environmental fate data for dimethyl-d6 phthalate (e.g., conflicting biodegradation rates)?
- Methodological Answer :
- Controlled Microcosm Studies : Simulate environmental conditions (e.g., soil pH, microbial diversity) to isolate variables affecting degradation. Use isotopically labeled substrates to track pathways .
- Interlaboratory Comparisons : Harmonize protocols (e.g., OECD 301F for biodegradation) across labs to minimize methodological variability .
- Advanced Analytics : Employ stable isotope probing (SIP) with 13C-labeled analogs to distinguish abiotic vs. biotic degradation mechanisms .
Q. What are the methodological challenges in tracing dimethyl-d6 phthalate’s metabolic pathways in mammalian systems using isotopic labeling?
- Methodological Answer :
- Tracer Design : Co-administer deuterated and 13C-labeled phthalates to differentiate phase I/II metabolism (e.g., hydroxylation vs. glucuronidation) .
- Sensitivity Limits : Use ultra-high-performance LC (UHPLC) coupled with tandem MS to detect low-abundance metabolites (e.g., mono-methyl-d3 phthalate) in plasma or urine .
- Artifact Mitigation : Pre-treat samples with deuterated solvents to avoid isotopic exchange during extraction .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported toxicity thresholds for dimethyl-d6 phthalate across in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Replication : Conduct parallel assays (e.g., MTT, Ames test) using identical cell lines/species and standardized dosing regimens .
- Interspecies Extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences (e.g., esterase activity in rodents vs. humans) .
- Meta-Analysis : Aggregate data from public repositories (e.g., EPA’s CompTox Dashboard) to identify outliers and confounding factors (e.g., solvent carriers) .
Research Design Considerations
Q. What criteria should guide the selection of deuterated phthalates for isotopic dilution mass spectrometry (IDMS) in exposure biomarker studies?
- Methodological Answer :
- Isotopic Purity : ≥98% deuterium enrichment to avoid spectral overlap with endogenous phthalates .
- Stability : Verify non-exchangeability of deuterium under physiological conditions (e.g., pH 7.4, 37°C) via accelerated stability testing .
- Cost-Benefit Analysis : Balance isotopic cost (e.g., dimethyl-d6 vs. d4 analogs) against required detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
